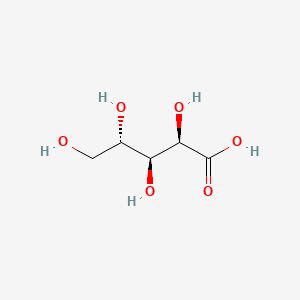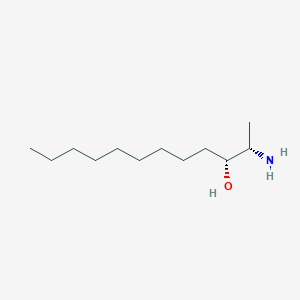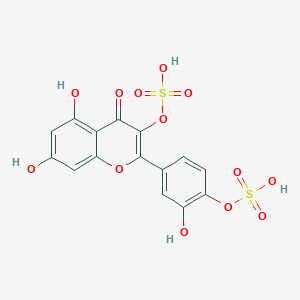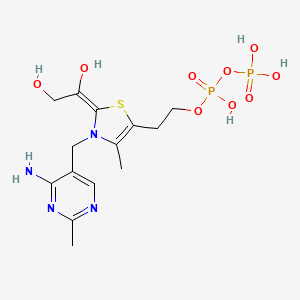
L-arabinonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-arabinonic acid is the L-enantiomer of arabinonic acid. It is a conjugate acid of a L-arabinonate. It is an enantiomer of a D-arabinonic acid.
科学的研究の応用
Biotechnological Production and Application
L-Arabinonic acid is generated through the enzymatic or microbial oxidation of L-arabinose, a process pivotal in biotechnology. It is used in the synthesis of valuable chemical compounds and intermediates. For instance, microbial pathways have been developed to convert L-arabinose into L-arabinonic acid and further into 1,2,4-butanetriol, a precursor for energetic materials, showcasing its potential in producing complex molecules through biocatalysis (Niu, Molefe, & Frost, 2003).
Enzyme Catalysis and Structural Insights
The study of enzymes that interact with L-arabinonic acid, such as L-arabinonate dehydratase, provides deep insights into enzymatic mechanisms and structural biology. The crystal structure analysis of L-arabinonate dehydratase reveals its complex catalytic mechanism involving a [2Fe-2S] cluster, which opens avenues for enzyme engineering and the development of biocatalysts for industrial applications (Rahman et al., 2017).
Agricultural Applications
In agriculture, research explores the use of L-arabinonic acid in plant protection. A study demonstrated its effectiveness in controlling tomato bacterial wilt, indicating its potential as an eco-friendly plant protection agent. This application leverages the sugar's ability to modulate plant responses and microbial interactions in the rhizosphere, providing a novel approach to disease management in crops (Fu et al., 2020).
Novel Metabolic Pathways
L-Arabinonic acid plays a role in understanding and engineering novel metabolic pathways in microorganisms. Studies on non-phosphorylative metabolism in bacteria, for instance, shed light on alternative pathways for pentose utilization, with L-arabinonic acid being a key intermediate. Such research not only expands our knowledge of microbial metabolism but also opens up new possibilities for metabolic engineering to produce value-added chemicals from renewable resources (Watanabe et al., 2019).
特性
製品名 |
L-arabinonic acid |
|---|---|
分子式 |
C5H10O6 |
分子量 |
166.13 g/mol |
IUPAC名 |
(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m0/s1 |
InChIキー |
QXKAIJAYHKCRRA-YVZJFKFKSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-2-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1238766.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B1238769.png)





![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)




